3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Description
3a-Methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (CAS 28115-25-5) is a bicyclic heterocyclic compound featuring a fused imidazo[4,5-d]imidazole core with methyl substituents at the 3a and 6a positions (Figure 1). Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol. The compound exhibits a white crystalline solid appearance, a melting point of 140–144°C, and moderate solubility in polar organic solvents like alcohols and ethers .
Properties
IUPAC Name |
3a-methyl-3,4,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-5-2(6-3(10)8-5)7-4(11)9-5/h2H,1H3,(H2,6,8,10)(H2,7,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVQLVXSNDPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(NC(=O)N1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365498 | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-6a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3720-96-5 | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-6a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired imidazole ring . The reaction conditions are often mild and can include the use of catalysts such as nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce new substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .
Scientific Research Applications
3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Steric Effects
(a) 1,4-Dimethyl- and 1,6-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5-dione (1:1 Mixture)
- Molecular Formula : C₁₂H₂₀N₈O₄
- Molecular Weight : 340.34 g/mol
- Key Differences : Methyl groups at the 1,4- and 1,6-positions (vs. 3a,6a in the target compound) alter steric hindrance and electronic distribution. This positional isomerism likely reduces planarity and affects binding to biological targets compared to the 3a,6a-dimethyl derivative .
(b) cis-Diphenylglycoluril (3a,6a-Diphenyl Derivative)
- CAS : 5157-15-3
- Molecular Formula : C₁₆H₁₄N₄O₂
- Molecular Weight : 294.31 g/mol
- This derivative is used as a pharmaceutical impurity reference standard (e.g., in LGC Standards) and exhibits distinct solid-state interactions, forming dimeric aggregates via hydrogen bonds and π-stacking .
Functional Group Modifications
(a) Tetranitro Derivative (CAS 55510-03-7)
- Molecular Formula : C₄H₂N₈O₁₀
- Molecular Weight : 346.11 g/mol
- Key Differences : Four nitro groups impart explosive properties (e.g., DINGU, UN0489). Acute toxicity studies in rodents show low oral toxicity (LD₅₀ > 5 g/kg), but its primary application lies in high-energy materials rather than pharmaceuticals .
(b) Tetraacetylglycoluril (CAS 10543-60-9)
- Molecular Formula : C₁₂H₁₆N₄O₆
- Molecular Weight : 312.28 g/mol
- Key Differences : Acetyl groups enhance solubility in organic solvents and thermal stability (boiling point ~450°C). Used as a crosslinking agent in polymers and functional additives, differing from the methylated target compound’s hypothesized biological roles .
Stereochemical Variations
(a) (3aS,6aR)-4,6-Dimethyl Derivative
- Molecular Formula : C₈H₁₂N₄O₂
- Key Differences: Stereospecific methylation at 4,6-positions (vs. 3a,6a) influences chiral recognition in enzyme interactions.
Table 1: Comparative Data for Key Analogues
Biological Activity
3a-Methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is an intriguing compound within the imidazole family, known for its diverse biological activities. This article explores its structure, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 156.14 g/mol. The compound features a fused imidazole ring system that contributes to its biological activity.
Anticonvulsant Properties
Research has indicated that derivatives of imidazole compounds exhibit anticonvulsant properties. For instance, studies have shown that certain imidazole derivatives can act as effective inhibitors of farnesyltransferase (FT), an enzyme implicated in various neurological disorders. The structure-activity relationship (SAR) reveals that modifications at specific positions on the imidazole ring can enhance inhibitory potency against FT .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. Notably, compounds with similar structures have shown significant antitumor activity against Ras-transformed cells. For example, an analogue with a potent FT IC50 value of 24 nM exhibited 85% phenotypic reversion in transformed NIH 3T3 cells .
The mechanism of action for the biological activities of this compound may involve the inhibition of key enzymes involved in cellular signaling pathways. The presence of hydrophobic groups and the ability to form hydrogen bonds are crucial for its interaction with target proteins .
Case Studies
Structural Analysis
Crystal structure analysis has provided insights into the conformational geometry of this compound. The bond angles and lengths indicate a stable configuration conducive to biological activity. For instance, bond angles involving nitrogen atoms suggest a tetrahedral geometry that may facilitate enzyme interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving glyoxal and urea derivatives, modified with methylating agents. Optimization involves adjusting catalyst type (e.g., acid catalysts like HCl or H₂SO₄), reaction temperature (typically 60–100°C), and stoichiometric ratios of reagents. Purification via recrystallization from ethanol or acetone improves purity. Monitoring reaction progress using TLC or HPLC ensures minimal byproducts .
Q. How does the solubility profile of this compound influence its experimental handling in aqueous systems?
- Methodological Answer : The compound’s low water solubility (similar to glycoluril derivatives, ~0.2 g/100 mL at 20°C) necessitates the use of co-solvents (e.g., DMSO, DMF) or surfactants for in vitro studies. For kinetic studies, solubility can be enhanced by heating (up to 100°C) or sonication. Pre-formulation stability tests in buffered solutions (pH 4–9) are recommended to assess degradation under physiological conditions .
Advanced Research Questions
Q. What advanced spectroscopic and crystallographic techniques are recommended for elucidating the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and stereochemistry. Hirshfeld surface analysis complements SCXRD by quantifying intermolecular interactions (e.g., H-bonding, π-stacking). Solid-state NMR (¹³C CP/MAS) and FTIR spectroscopy validate functional groups, while DFT calculations model electronic structures. For dynamic behavior, variable-temperature XRD or DSC analysis is advised .
Q. How can researchers design toxicity studies for this compound, given hazard data from structurally related compounds?
- Methodological Answer : Acute oral toxicity (OECD 423) using rodent models (LD₅₀ ranges: 50–300 mg/kg) and Ames tests (OECD 471) for mutagenicity are prioritized. Environmental impact studies should follow OECD 201 (algae), 202 (daphnia), and 203 (fish) guidelines. Dose-response curves and LOEC/NOEC values are calculated using probit analysis. Cross-referencing analogs (e.g., tetrahydro-1,3,4,6-tetrakis(2-mercaptoethyl) derivatives) helps contextualize risks .
Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Use QSAR models (EPI Suite, TEST) to estimate biodegradability (BIOWIN scores) and bioaccumulation factors (BCF). Molecular dynamics simulations assess interactions with soil organic matter or aquatic sediments. Compare predictions with experimental hydrolysis/photolysis data (e.g., half-life in UV-irradiated water). Persistence is classified per REACH criteria (PBT/vPvB assessment) .
Q. How do structural modifications (e.g., alkylation) alter the bioactivity and stability of glycoluril derivatives like this compound?
- Methodological Answer : Substituents like methyl groups enhance lipophilicity (logP ↑), impacting membrane permeability. Stability is tested via accelerated aging (40°C/75% RH for 6 months) and HPLC monitoring. Bioactivity assays (e.g., enzyme inhibition, antimicrobial screens) compare parent and modified compounds. QM/MM simulations predict binding affinities to biological targets .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in toxicity data between this compound and its analogs?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 50–300 mg/kg vs. >2,000 mg/kg for analogs) may arise from differences in substituent electronegativity or metabolic pathways. Conduct comparative studies under standardized OECD protocols. Use cheminformatics tools (e.g., ToxTree) to identify structural alerts (e.g., nitro groups, thiols) linked to toxicity. Meta-analyses of existing hazard datasets (REACH dossiers) clarify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
